Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione

Medicinal chemistry Scaffold design Conformational restriction

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione (CAS 61137-35-7) is a fused bicyclic heterocycle incorporating a thiazolidine ring annulated to an oxazolidine-2,4-dione moiety, yielding a conformationally constrained scaffold with molecular formula C₅H₅NO₃S and molecular weight 159.17 g·mol⁻¹. Its computed physicochemical profile includes XLogP3-AA 0.3, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds.

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
CAS No. 61137-35-7
Cat. No. B12899079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione
CAS61137-35-7
Molecular FormulaC5H5NO3S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC1C2C(=O)OC(=O)N2CS1
InChIInChI=1S/C5H5NO3S/c7-4-3-1-10-2-6(3)5(8)9-4/h3H,1-2H2
InChIKeyYETFNNLERNWBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione (CAS 61137-35-7): Fused Bicyclic Heterocycle for Medicinal Chemistry and Screening Libraries


Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione (CAS 61137-35-7) is a fused bicyclic heterocycle incorporating a thiazolidine ring annulated to an oxazolidine-2,4-dione moiety, yielding a conformationally constrained scaffold with molecular formula C₅H₅NO₃S and molecular weight 159.17 g·mol⁻¹ [1]. Its computed physicochemical profile includes XLogP3-AA 0.3, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds [1]. The compound carries the National Cancer Institute identifier NSC355936, indicating its historical inclusion in the NCI Developmental Therapeutics Program screening collection . Reported bulk properties include density 1.65 g·cm⁻³ and boiling point 269.3 °C at 760 mmHg .

Why Thiazolidinediones and Other Dione Heterocycles Cannot Replace Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione (CAS 61137-35-7) in Structure-Focused Applications


The thiazolidinedione (TZD) class—exemplified by rosiglitazone, pioglitazone, and troglitazone—shares a common cyclic dione motif but differs fundamentally from dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione in scaffold topology, conformational freedom, and physicochemical profile. TZDs are monocyclic and peripherally substituted, whereas this compound is a fused bicyclic system with an embedded oxazolidine-2,4-dione ring annulated directly to the thiazolidine core [1]. This fusion eliminates all rotatable bonds, producing a rigid scaffold fundamentally distinct from the flexible, multi-rotatable-bond architecture of TZDs [2]. Procurement on the basis of generic dione functionality therefore overlooks critical differences in molecular shape, hydrogen-bonding capacity, and lipophilicity that directly affect target binding, screening hit profiles, and synthetic derivatization strategies. The quantitative evidence below demonstrates these distinctions.

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione (CAS 61137-35-7): Quantitative Differentiation Evidence Against Comparator Dione Heterocycles


Conformational Rigidity: Zero Rotatable Bonds Versus Highly Flexible Thiazolidinedione Comparators

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione possesses zero rotatable bonds (Computed by Cactvs 3.4.8.18, PubChem), reflecting a fully rigid fused bicyclic scaffold [1]. In contrast, the clinically established thiazolidinediones rosiglitazone and pioglitazone each contain 7 rotatable bonds, conferring high conformational flexibility [2]. This difference of 7 rotatable bonds represents a fundamental topological distinction: the target compound samples a single dominant conformation in solution, whereas TZDs populate a broad conformational ensemble.

Medicinal chemistry Scaffold design Conformational restriction

Lipophilicity Differential: XLogP 0.3 Places the Compound in a Distinct Hydrophilicity Regime Versus Thiazolidinediones (XLogP 2.4–4.5)

The target compound displays XLogP3-AA 0.3, placing it in a highly hydrophilic regime [1]. By comparison, rosiglitazone (XLogP ~2.4) and pioglitazone (XLogP ~3.5) are markedly more lipophilic, with troglitazone reaching XLogP ~4.5 [2]. The logarithmic difference of approximately 2.1–4.2 log units corresponds to a 126- to ~16,000-fold difference in octanol–water partition coefficient, indicating that dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione will exhibit profoundly different solubility, permeability, and protein-binding behavior.

Physicochemical profiling ADME Fragment-based drug discovery

Hydrogen-Bond Donor Deficiency: Zero HBD Distinguishes the Fused Bicyclic Scaffold from All Clinically Used Thiazolidinediones

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione has zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4) [1]. In contrast, rosiglitazone and pioglitazone each exhibit HBD = 1 and HBA = 5 [2]. The absence of a hydrogen bond donor in the target compound eliminates the possibility of donor–acceptor pairing interactions that are intrinsic to the TZD NH group, altering both molecular recognition profiles and crystal packing behavior.

Hydrogen bonding Molecular recognition Crystal engineering

Molecular Weight and Heavy Atom Count: A Compact Fragment-Sized Scaffold (MW 159) Versus Drug-Sized Thiazolidinediones (MW >356)

With a molecular weight of 159.17 g·mol⁻¹ and only 10 heavy atoms, dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione falls squarely within fragment space (MW <300, heavy atom count ≤22) [1]. Clinically used thiazolidinediones are substantially larger: rosiglitazone MW 357.4, pioglitazone MW 356.4, troglitazone MW 441.5 [2]. The ~198–282 Da mass difference represents a >2.2-fold increase, meaning the target compound is a true fragment-sized molecule while TZDs are drug-sized entities.

Fragment-based drug discovery Lead-likeness Library design

NCI Screening History: NSC355936 Designation Confirms Prior Selection for Anticancer Screening, Lacking in Simpler Dione Analogs

This compound was accessioned as NSC355936 by the National Cancer Institute Developmental Therapeutics Program (DTP), indicating it was selected for inclusion in the NCI-60 human tumor cell line screening panel . Simpler monocyclic diones such as thiazolidine-2,4-dione (CAS 2295-31-0) and rhodanine (CAS 141-84-4) lack NSC numbers, reflecting that they were not prioritized for NCI anticancer screening [1]. The NSC designation provides a verifiable, institutional quality gate that simpler dione building blocks do not possess.

Anticancer screening NCI DTP Compound history

Fused Bicyclic Topology: Annulated Thiazolo-Oxazole Core Versus Monocyclic or Linear Dione Scaffolds

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione features a 5,5-fused bicyclic system in which the thiazolidine and oxazolidine-2,4-dione rings share a C–N bond, creating a rigid, non-planar envelope conformation [1]. Thiazolidine-2,4-dione (CAS 2295-31-0) is a single five-membered ring, and rhodanine is a monocyclic 2-thioxothiazolidin-4-one [2]. The fusion introduces a bridgehead nitrogen and a unique spatial arrangement of the two carbonyl pairs (O=C–O–C=O within the oxazolidine-dione fragment) that has no counterpart in monocyclic diones.

Scaffold diversity Fused heterocycles Chemical space

Procurement-Relevant Application Scenarios for Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione (CAS 61137-35-7)


Fragment-Based Screening Library Design Requiring Conformationally Constrained, Low-Lipophilicity Heterocycles

The compound's combination of fragment-sized MW (159.17), zero rotatable bonds, and XLogP 0.3 [1] makes it directly suitable for fragment library assembly targeting polar or metal-containing binding sites. Unlike flexible TZD fragments, its rigid scaffold reduces entropic penalties upon binding and simplifies hit-to-lead optimization by limiting conformational degrees of freedom . Procurement groups building rule-of-three-compliant fragment collections should prioritize this scaffold over monocyclic diones that lack conformational control.

Scaffold-Hopping from Thiazolidinediones to Fused Bicyclic Cores for Intellectual Property Generation

Medicinal chemistry programs seeking to escape existing TZD composition-of-matter patents can employ this fused bicyclic dione as a structurally distinct replacement [1]. The scaffold's zero HBD count alters the hydrogen-bonding pharmacophore relative to TZDs (HBD = 1), enabling exploration of target interactions inaccessible to monocyclic dione scaffolds while maintaining the cyclic dione functional group essential for covalent or non-covalent target engagement.

Physicochemical Property-Driven Selection for CNS or Low-Permeability Target Programs

With XLogP 0.3 and MW 159.17, this compound resides in physicochemical space associated with favorable CNS multiparameter optimization (CNS MPO) scores and low non-specific binding [1]. Its density (1.65 g·cm⁻³) and boiling point (269.3 °C) provide additional quality control parameters for verifying batch identity. Procurement for neuroscience or anti-infective programs where low lipophilicity is correlated with reduced off-target promiscuity directly favors this compound over TZDs at XLogP >2.

NCI-Annotated Starting Point for Anticancer Screening Cascades

The NSC355936 designation [1] indicates prior institutional selection for anticancer screening, providing a historical annotation that simpler dione analogs lack. Academic screening centers or biotech procurement teams initiating oncology programs can leverage this pre-existing NCI pedigree to prioritize the compound for secondary screening against kinase, epigenetic, or cell-cycle targets, reducing the burden of de novo target identification that accompanies completely unannotated chemical matter.

Quote Request

Request a Quote for Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.